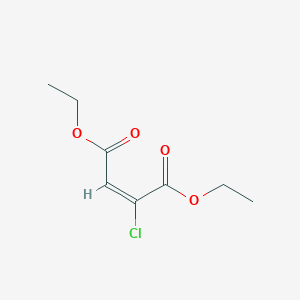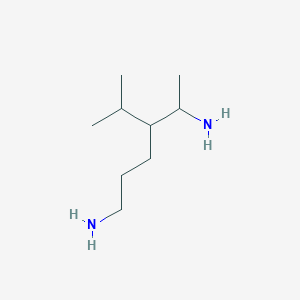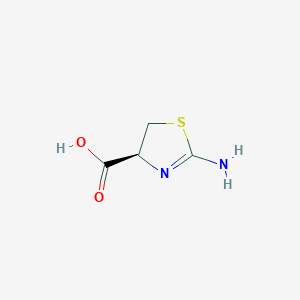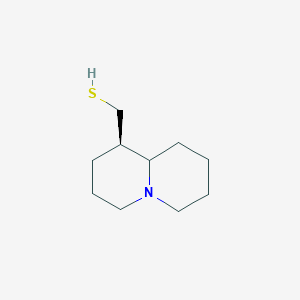
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) is a chemical compound that belongs to the oxazole family. This compound has several applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) is not completely understood. However, it is believed that this compound exerts its biological activity by inhibiting certain enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) have been studied extensively. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antimicrobial activity against certain bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) in lab experiments is its ease of synthesis. It is also relatively stable, which makes it easy to handle and store. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI). One area of research could focus on the development of new synthetic methods for this compound. Another area of research could focus on the development of new pharmaceutical compounds based on 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI). Additionally, research could focus on the mechanism of action of this compound and its potential applications in treating various diseases.
Conclusion:
In conclusion, 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) is a chemical compound that has several applications in scientific research. It is used as a starting material for the synthesis of various pharmaceutical compounds and has been shown to have anti-inflammatory, analgesic, and antipyretic effects. While there are some limitations to using this compound in lab experiments, there are several future directions for research on 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) that could lead to the development of new and innovative pharmaceutical compounds.
Synthesemethoden
The synthesis of 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) involves the reaction of 2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid with methanol and concentrated sulfuric acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained as a colorless liquid.
Wissenschaftliche Forschungsanwendungen
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) has several applications in scientific research. It is used as a starting material for the synthesis of various pharmaceutical compounds. It is also used as a building block for the synthesis of biologically active molecules. Some of the applications of this compound include the synthesis of anticancer agents, anti-inflammatory agents, and antimicrobial agents.
Eigenschaften
IUPAC Name |
methyl 2-propan-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-9-6(4-12-7)8(10)11-3/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOCYBLYCISXHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(CO1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B123170.png)



